molecular formula C10H13N3 B079562 1-Propyl-1H-benzoimidazol-2-ylamine CAS No. 57667-50-2

1-Propyl-1H-benzoimidazol-2-ylamine

Katalognummer B079562
CAS-Nummer: 57667-50-2
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: MGKUHRRJQCKXOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

  • The synthesis of 1-Propyl-1H-benzoimidazol-2-ylamine and its derivatives often involves reactions with various reagents. For instance, 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives were synthesized using a process involving 2-(α-bromo benzyl) benzimidazole and Schiff bases reaction, demonstrating a method for creating structurally related compounds (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

  • X-ray diffraction analysis has been employed to determine the crystal and molecular structure of some benzoimidazole derivatives, offering insights into the molecular configuration and interactions of these compounds (Benvenuti et al., 1997).

Chemical Reactions and Properties

  • The chemical properties of benzoimidazole derivatives have been explored through various reactions. For example, the synthesis of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety, derived from 2-chloromethyl-1H-benzoimidazole, shows the versatility of benzoimidazole derivatives in forming new chemical structures with potential biological activities (Zhou, Li, Zhang, & Jiang, 2013).

Physical Properties Analysis

  • The physical properties of these compounds can be characterized using various spectroscopic techniques, such as 1H NMR, 13C NMR, and FT-IR, as demonstrated in studies involving N-(1H-benzimidazol-2-yl)-N′-benzyl propionamidine (Raouafi, Freytag, Jones, & Benkhoud, 2007).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, of benzoimidazole derivatives can be inferred from their synthesis and structural analysis. For example, the synthesis and characterization of benzenesulfonyl derivatives of benzoimidazol-2-ylamine revealed insights into the conjugative effects and potential intramolecular interactions of these compounds (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Benzimidazole derivatives, including 1-Propyl-1H-benzoimidazol-2-ylamine, have been studied for their potential as anticancer agents . They have been synthesized and tested against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
  • Methods of Application: The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
  • Results: The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Benzimidazole compounds, including 1-Propyl-1H-benzoimidazol-2-ylamine, have been synthesized and evaluated for their antimicrobial potential .
  • Methods of Application: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .
  • Results: Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field .

Electrochemical Applications

  • Scientific Field: Electrochemistry
  • Application Summary: A new zinc (II) complex of 1-Propyl-1H-benzoimidazol-2-ylamine has been synthesized and evaluated for its performance in electrochemical applications .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards associated with “1-Propyl-1H-benzoimidazol-2-ylamine” are not explicitly mentioned in the available resources .

Zukünftige Richtungen

While specific future directions for “1-Propyl-1H-benzoimidazol-2-ylamine” are not mentioned, benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide range of biological activities . This suggests that “1-Propyl-1H-benzoimidazol-2-ylamine” could potentially be explored further in this context.

Eigenschaften

IUPAC Name

1-propylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUHRRJQCKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355409
Record name 1-Propyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-benzoimidazol-2-ylamine

CAS RN

57667-50-2
Record name 1-Propyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.